molecular formula C9H14ClN3O2 B1479199 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine CAS No. 2098111-38-5

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine

Cat. No.: B1479199
CAS No.: 2098111-38-5
M. Wt: 231.68 g/mol
InChI Key: PFLWMKXTCCAZQU-UHFFFAOYSA-N
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Description

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine is a chemical compound with the molecular formula C9H14ClN3O2 and a molecular weight of 231.68 g/mol. This compound has garnered interest due to its diverse range of applications in scientific research.

Preparation Methods

The synthesis of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine with 2,2-dimethoxyethylamine and methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted pyrimidine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine can be compared with other similar compounds, such as:

  • 6-chloro-N-(2,2-dimethoxyethyl)pyridazin-3-amine
  • 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

6-chloro-N-(2,2-dimethoxyethyl)-N-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2/c1-13(5-9(14-2)15-3)8-4-7(10)11-6-12-8/h4,6,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLWMKXTCCAZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(OC)OC)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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